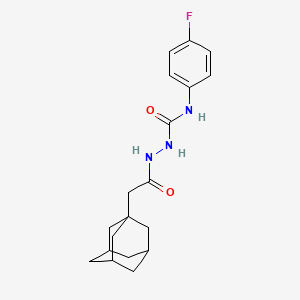

![molecular formula C15H14N2O5S B4710709 N-1,3-benzodioxol-5-yl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4710709.png)

N-1,3-benzodioxol-5-yl-3-[(methylsulfonyl)amino]benzamide

説明

Synthesis Analysis

The synthesis of related benzamide and sulfonamide derivatives often involves multi-step chemical processes. For example, substituted N-benzamide/benzene sulfonamides with anti-inflammatory and anti-cancer activities were synthesized through sodium borohydride reduction of corresponding substituted N-(benzoylimino) pyridinium ylides in ethanol (Gangapuram & Redda, 2009). Another example includes the synthesis of N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline)benzamide derivatives showing anti-tubercular activity, derived from aromatic ketones and aldehydes reacting via NaOH catalysis (Dighe et al., 2012).

Molecular Structure Analysis

The molecular structure of benzodioxol derivatives has been elucidated using various spectroscopic techniques. For instance, N-substituted sulfonamide derivatives of 1,3-benzodioxol-5-amine were characterized by IR, 1H-NMR, and EIMS spectral data (Aziz‐ur‐Rehman et al., 2015). These techniques are crucial for confirming the chemical structure and purity of synthesized compounds.

Chemical Reactions and Properties

Benzodioxol derivatives undergo various chemical reactions, highlighting their reactivity and potential as intermediates in organic synthesis. For example, the catalyst- and solvent-free synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide through microwave-assisted Fries rearrangement demonstrates the versatility of these compounds in chemical transformations (Moreno-Fuquen et al., 2019).

作用機序

Target of Action

Similar compounds have been reported to target microtubules and their component protein, tubulin . Tubulin is a leading target for anticancer agents .

Mode of Action

Compounds with similar structures have been known to cause mitotic blockade and cell apoptosis by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .

Biochemical Pathways

Similar compounds have been reported to affect the pathways related to cell cycle progression and apoptosis .

Result of Action

Similar compounds have been reported to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

将来の方向性

Future research could focus on the synthesis of derivatives of N-substituted acetamides, like those involving indolyl or benzodioxolyl groups, through methods such as isosteric replacement, chiral pool synthesis, and cyclocondensation reactions. These compounds could be further optimized to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships .

特性

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-3-(methanesulfonamido)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O5S/c1-23(19,20)17-12-4-2-3-10(7-12)15(18)16-11-5-6-13-14(8-11)22-9-21-13/h2-8,17H,9H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZURROXTZWKMLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-6-nitro-2H-chromen-2-one](/img/structure/B4710631.png)

![1-[(5-chloro-2-thienyl)carbonyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B4710638.png)

![2-(4-chlorophenoxy)-2-methyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}propanamide](/img/structure/B4710654.png)

![ethyl 3-benzyl-1-[4-ethoxy-3-(hydroxymethyl)benzyl]-3-piperidinecarboxylate](/img/structure/B4710659.png)

![1-[(3-methylbenzyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4710665.png)

![2-[(4-methylphenyl)thio]-N-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)acetamide](/img/structure/B4710678.png)

![ethyl 1-[(6-methyl-2-pyridinyl)carbonyl]-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B4710687.png)

![2-[(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]-N-phenylacetamide](/img/structure/B4710694.png)

![ethyl 6-({[5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-1-ethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4710696.png)

![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-5-[1-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B4710727.png)